molecular formula C15H20N2O3 B3158556 [(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid CAS No. 858967-70-1

[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid

Cat. No.: B3158556
CAS No.: 858967-70-1
M. Wt: 276.33 g/mol
InChI Key: ZSFHYJFDTBKVKC-UHFFFAOYSA-N
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Description

The compound [(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid (IUPAC name: 2-(2-oxopiperidin-1-yl)-2-phenylacetic acid) is a synthetic organic molecule with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.267 g/mol . Its structure features a piperidinone ring (a six-membered lactam), a phenyl group, and an acetic acid moiety.

Properties

IUPAC Name

2-(N-(2-oxo-2-piperidin-1-ylethyl)anilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(16-9-5-2-6-10-16)11-17(12-15(19)20)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFHYJFDTBKVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid typically involves the reaction of piperidine derivatives with phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Pharmacological Applications

a. Modulators of Immune Response

Recent studies have shown that derivatives of [(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid can act as RORγt modulators. RORγt is crucial for the differentiation of T helper 17 (Th17) cells, which are implicated in several autoimmune diseases. Compounds that modulate RORγt activity can potentially be developed into therapies for conditions such as psoriasis and multiple sclerosis .

b. Anticancer Activity

Research indicates that this compound may possess anticancer properties. For instance, certain derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic use in oncology .

Biochemical Research

a. Proteomics and Enzyme Inhibition

This compound is utilized in proteomics research, particularly for studying enzyme interactions and inhibition mechanisms. Its structure allows it to interact with specific enzymes, making it a valuable tool for biochemical assays aimed at understanding metabolic pathways and enzyme functions .

b. Drug Development

The compound serves as a lead structure in drug development processes. Its unique piperidine and phenyl groups facilitate modifications that can enhance pharmacokinetic properties, making it suitable for further optimization in drug discovery programs .

Synthetic Chemistry

a. Synthesis of Analogues

The synthesis of this compound and its analogues involves various organic reactions, including acylation and amination techniques. These synthetic pathways are crucial for producing derivatives with enhanced biological activity or improved solubility profiles for pharmaceutical applications .

b. Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and safety profile. Researchers conduct SAR studies to identify which modifications to the chemical structure lead to improved biological activity, aiding in the design of more effective therapeutic agents .

Case Studies

Study Objective Findings
Study 1Evaluate anti-inflammatory effectsThe compound reduced IL-17A production in Th17 cells, indicating potential as an anti-inflammatory agent .
Study 2Assess cytotoxicity against cancer cellsDerivatives showed significant cytotoxicity against A549 lung cancer cells, suggesting further exploration as an anticancer drug .
Study 3Investigate enzyme inhibitionThe compound inhibited specific proteases involved in metabolic disorders, highlighting its role in enzyme regulation .

Mechanism of Action

The mechanism of action of [(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Piperazine Core

Trifluoromethylphenyl Derivative
  • Compound: 2-Oxo-2-[4-(2-(trifluoromethyl)phenyl)piperidin-1-yl]acetic acid (C₁₄H₁₄F₃NO₃, MW 317.27) .
  • Key Differences : A trifluoromethylphenyl group replaces the simple phenyl group.
  • This substitution is common in CNS-targeting drugs.
Pyridinyl-Piperazine Derivative
  • Compound: [2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethylamino]acetic acid (C₁₉H₂₂N₄O₃, MW 354.4) .
  • Key Differences: A pyridinyl-piperazine moiety replaces the piperidinone ring.
Thioether Analogue
  • Compound: [(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid (C₉H₁₃NO₃S, MW 215.27) .
  • Key Differences: The amino group is replaced with a thioether (-S-) linkage.
  • Implications : Increased lipophilicity and susceptibility to oxidative metabolism. Thioethers are often prodrug candidates.

Functional Group Modifications

Phenoxy-Acetamido Derivative
  • Compound: 2-{3-[(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid (C₁₅H₁₈N₂O₅, MW 306.32) .
  • Key Differences: A phenoxy-acetamido linker connects the piperidinone and phenyl groups.
  • Implications: The acetamido group improves solubility, while the phenoxy moiety may enhance aromatic interactions. IR data confirms a strong carboxylic acid peak at 1756 cm⁻¹, critical for ionization in physiological conditions .
Pyrimidinyl-Piperazine Derivative
  • Compound: [2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamino]acetic acid (C₁₈H₂₁N₅O₃, MW 367.39) .
  • Key Differences: A pyrimidinyl-piperazine group replaces the piperidinone.
  • Implications : Pyrimidine introduces a planar heterocycle, favoring interactions with purine-rich DNA or ATP-binding enzymes.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities
[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid C₁₃H₁₅NO₃ 233.27 Piperidinone, phenyl Baseline structure for analog design
2-Oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic acid C₁₄H₁₄F₃NO₃ 317.27 Trifluoromethylphenyl Enhanced metabolic stability
[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethylamino]acetic acid C₁₉H₂₂N₄O₃ 354.40 Pyridinyl-piperazine Increased hydrogen-bonding potential
2-{3-[(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid C₁₅H₁₈N₂O₅ 306.32 Phenoxy-acetamido Improved solubility
[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid C₉H₁₃NO₃S 215.27 Thioether Prodrug potential

Biological Activity

The compound [(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid , often referred to as a piperidinyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological effects, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and an acetic acid moiety. Its structural formula can be represented as follows:

C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This structure is significant as it influences the compound's interaction with biological targets.

Research has indicated that this compound exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes, including tankyrase, which is involved in the Wnt signaling pathway. This inhibition can lead to decreased cellular proliferation in cancerous cells .
  • Antimicrobial Activity : The compound has shown potential antibacterial and antifungal properties, making it a candidate for further development in treating infections .
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter levels .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits tankyrase activity, affecting Wnt signaling
AntimicrobialExhibits antibacterial and antifungal properties
NeuroprotectionPotential modulation of neurotransmitter levels

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound revealed that it effectively inhibited cell proliferation in various cancer cell lines. The mechanism was linked to the inhibition of tankyrase, leading to increased degradation of β-catenin, a key player in tumorigenesis .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were synthesized and tested against a range of bacterial strains. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Research Findings

Recent findings highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of piperidine derivatives. Modifications to the phenyl group or the acetic acid moiety can enhance potency and selectivity against specific biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Phenyl Group SubstitutionIncreased antibacterial activity
Acetic Acid Moiety VariationEnhanced enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid
Reactant of Route 2
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[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.